molecular formula C16H10FIN2O B7466630 (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide

(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide

Cat. No.: B7466630
M. Wt: 392.17 g/mol
InChI Key: JESIWPYOIYUIIX-FMIVXFBMSA-N
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Description

(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide is an organic compound characterized by the presence of cyano, fluorophenyl, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Fluorination and Iodination: The fluorophenyl and iodophenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide
  • (E)-2-cyano-3-(4-bromophenyl)-N-(2-iodophenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FIN2O/c17-13-7-5-11(6-8-13)9-12(10-19)16(21)20-15-4-2-1-3-14(15)18/h1-9H,(H,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIWPYOIYUIIX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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